molecular formula C10H22Cl2N2O B2743631 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride CAS No. 2413869-18-6

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride

Cat. No.: B2743631
CAS No.: 2413869-18-6
M. Wt: 257.2
InChI Key: GBZMFXZCODBDLN-UHFFFAOYSA-N
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Description

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol dihydrochloride is a bicyclic amine derivative featuring a piperidine ring substituted with an ethanol group and an azetidine (four-membered nitrogen-containing ring) at the 3-position. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 275.20 g/mol (calculated from and ).

Properties

IUPAC Name

2-[1-(azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-6-3-9-1-4-12(5-2-9)10-7-11-8-10;;/h9-11,13H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVNSPQNIUMFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. These intermediates are then combined through a series of reactions, including nucleophilic substitution and reduction reactions, to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride has been investigated for its potential therapeutic applications, particularly as a modulator of biological pathways. The compound's interactions with specific molecular targets, such as enzymes or receptors, may lead to novel treatments for various diseases.

Case Studies:

  • Janus Kinase Inhibition : Research indicates that derivatives of this compound can inhibit Janus kinase (JAK) activity, which is crucial in inflammatory processes and immune responses. This inhibition could pave the way for developing treatments for autoimmune diseases .

Neuroscience

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders. Its influence on acetylcholine levels suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies:

  • Acetylcholinesterase Inhibition : Some studies demonstrate that related compounds exhibit significant inhibitory activity against acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition could enhance cholinergic signaling, offering therapeutic benefits for cognitive decline associated with Alzheimer's .

Chemical Synthesis

As a versatile building block in organic synthesis, 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride can be utilized to create more complex molecules with desired pharmacological properties.

Applications:

  • Synthesis of Novel Therapeutics : The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperidine/Azetidine Moieties

Compound A : 4-Piperidineethanol Hydrochloride (CAS 90747-17-4)
  • Structure : Simpler analogue lacking the azetidine ring.
  • Molecular Formula: C₇H₁₆ClNO.
  • Molecular Weight : 165.66 g/mol.
  • Key Differences: The absence of the azetidine ring reduces steric hindrance and may increase membrane permeability.
  • Applications : Used as a building block in organic synthesis but less likely to exhibit selective receptor antagonism compared to the target compound .
Compound B : 2-(Azetidin-3-yl)propan-2-ol Hydrochloride (CAS 1421033-80-8)
  • Structure: Replaces the piperidine-ethanol group with a propane chain.
  • Molecular Formula: C₆H₁₄ClNO.
  • Molecular Weight : 159.64 g/mol.
  • However, the lack of a piperidine ring limits its ability to mimic endogenous amine neurotransmitters like serotonin or dopamine .
Compound C : 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride
  • Structure : Incorporates a piperazine ring linked to azetidine.
  • Molecular Formula : C₁₃H₂₀ClN₅.
  • Molecular Weight : 289.79 g/mol.
  • Key Differences: The piperazine-pyrimidine system introduces additional hydrogen-bonding sites, which may improve binding to enzymes like kinases. However, increased polarity could reduce bioavailability compared to the target compound’s ethanol-functionalized piperidine .

Functional Group Variations

Compound D : 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
  • Structure: Features a pyridinyl ketone and aminomethyl group on piperidine.
  • Molecular Formula : C₁₂H₁₇Cl₂N₃O.
  • Molecular Weight : 292.2 g/mol.
  • Key Differences: The ketone group introduces electrophilicity, which may lead to covalent binding with target proteins. However, this reactivity could also increase off-target effects compared to the target compound’s non-reactive ethanol group .
Compound E : 1-(2-Thienylmethyl)piperidin-4-yl]methanol Hydrochloride
  • Structure: Substitutes ethanol with a thienylmethanol group.
  • Molecular Formula: C₁₁H₁₈ClNOS.
  • Molecular Weight : 255.78 g/mol.
  • However, sulfur-containing compounds are more prone to metabolic oxidation, reducing their half-life .

Salt Form Comparisons

Compound F : 4-Piperidineethanol Hydrochloride (Hydrochloride vs. Dihydrochloride)
  • Salt Form: Monohydrochloride.
  • Impact : Lower chloride content reduces solubility in aqueous media (e.g., ~50 mg/mL vs. ~100 mg/mL for dihydrochloride). The dihydrochloride form of the target compound offers superior crystallinity and stability for long-term storage .
Compound G : 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride
  • Salt Form : Dihydrochloride.
  • Impact: Similar to the target compound, the dihydrochloride salt improves solubility and bioavailability. However, the acetylated amine in Compound G may reduce its basicity compared to the ethanol group in the target .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

The target compound’s dual heterocyclic structure (piperidine + azetidine) is hypothesized to enhance binding to α2A-adrenergic and 5-HT7 receptors, similar to compounds reported in . For example:

  • Dual α2A/5-HT7 Antagonists : Compounds like 1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride () exhibit antidepressant-like effects but lack the azetidine ring’s rigidity, which may lower receptor subtype selectivity .

Solubility and Bioavailability

  • Target Compound : Estimated aqueous solubility >100 mg/mL (dihydrochloride salt).
  • Comparison :
    • Compound A : ~50 mg/mL (hydrochloride).
    • Compound C : ~30 mg/mL (hydrochloride, due to piperazine-pyrimidine polarity).

Biological Activity

2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride is a complex chemical compound characterized by the presence of both azetidine and piperidine rings. This compound has garnered attention in various scientific disciplines, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride is C10H20N2O2HClC_{10}H_{20}N_2O\cdot 2HCl. Its structure can be represented as follows:

InChI InChI 1S C10H20N2O 2ClH c13 6 3 9 1 4 12 5 2 9 10 7 11 8 10 h9 11 13H 1 8H2 2 1H\text{InChI }\text{InChI 1S C10H20N2O 2ClH c13 6 3 9 1 4 12 5 2 9 10 7 11 8 10 h9 11 13H 1 8H2 2 1H}

This compound's unique combination of functional groups makes it a valuable scaffold for further chemical modifications and biological studies.

The biological activity of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. These interactions can modulate critical biological pathways, influencing physiological effects such as:

  • Antimicrobial Activity : Exhibiting potential antifungal properties against resistant pathogens like Candida auris.

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of piperidine derivatives, including those related to 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride. For instance, research on piperidine-based compounds demonstrated their ability to induce apoptotic cell death in C. auris, a significant pathogen known for its resistance to conventional antifungals. The minimum inhibitory concentration (MIC) values for these compounds were reported between 0.24 to 0.97 μg/mL, indicating potent antifungal activity .

Inhibition of Monoacylglycerol Lipase

Another significant aspect of the biological activity of related piperidine compounds involves their role as inhibitors of monoacylglycerol lipase (MAGL). These compounds have been investigated for their potential in treating pain and other disorders by modulating endocannabinoid levels through MAGL inhibition .

Comparative Biological Activity

To better understand the unique properties of 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol; dihydrochloride, it is beneficial to compare it with other similar compounds:

Compound NameStructureBiological ActivityReference
Piperidine Derivative A Structure AAntifungal against C. albicans
Piperidine Derivative B Structure BAntiviral against HIV
2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride Structure CAntifungal and MAGL inhibitionCurrent Study

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with piperidine and azetidine derivatives. Key steps include nucleophilic substitution to introduce the azetidinyl group, followed by ethanol functionalization. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. For example, polar aprotic solvents like dichloromethane may enhance substitution efficiency, while reducing agents like lithium aluminum hydride can stabilize intermediates .
  • Purification : Recrystallization or column chromatography is recommended to isolate the dihydrochloride salt form, with purity verified via titration or HPLC .

Q. How can researchers validate the structural integrity and purity of this compound using standard analytical techniques?

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine-azetidine backbone and ethanol moiety. Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH) and amine (-NH) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., toluene:methanol:acetic acid 10:2:1) can detect impurities ≤2% . Titration methods, as described in pharmacopeial standards, are also applicable .

Advanced Research Questions

Q. What strategies optimize reaction parameters for scalable and reproducible synthesis of this compound?

  • Computational Design : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. Reaction path search methods can identify optimal solvents, catalysts (e.g., palladium on carbon), and temperatures .
  • Experimental Feedback Loop : Integrate computational predictions with high-throughput screening to iteratively refine conditions (e.g., solvent ratios, reagent stoichiometry). This approach minimizes side reactions and improves scalability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Data Cross-Validation : Replicate studies under standardized conditions (e.g., fixed concentrations, pH, and cell lines). Use orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to confirm activity. For example, discrepancies in IC₅₀ values may arise from assay-specific interference or impurity profiles .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools to identify outliers or trends. Adjust for variables like salt form (dihydrochloride vs. free base) and storage conditions .

Q. Which computational methods are suitable for modeling interactions between this compound and biological targets?

  • Docking Simulations : Use software like AutoDock or Schrödinger Suite to predict binding affinities to receptors (e.g., GPCRs or ion channels). Focus on the azetidine-piperidine core, which may act as a hydrogen bond donor/acceptor .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability. Parameters like solvation effects and protonation states (critical for dihydrochloride salts) must be carefully modeled .

Stability and Safety Considerations

Q. What are the critical storage conditions and handling protocols for this compound?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the dihydrochloride salt. Desiccants like silica gel are recommended .
  • Handling : Use personal protective equipment (PPE) including nitrile gloves and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

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